2-Methylbenzo[d]oxazol-6-yl acetate Enables Synthesis of Dual TTK/CLK2 Inhibitor CC-671 with Single-Digit Nanomolar Potency
2-Methylbenzo[d]oxazol-6-yl acetate serves as the critical building block for synthesizing CC-671, a dual TTK/CLK2 inhibitor with IC50 values of 5 nM and 3 nM, respectively . This potency is directly attributable to the 2-methylbenzo[d]oxazol-6-yl moiety incorporated from the acetate precursor. In contrast, derivatives lacking this specific benzoxazole substitution pattern or derived from alternative scaffolds (e.g., unsubstituted benzoxazole or 2-phenyl benzoxazole) show significantly reduced kinase inhibition (>10-fold increase in IC50) or complete loss of activity [1].
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | TTK IC50 = 5 nM; CLK2 IC50 = 3 nM (CC-671) |
| Comparator Or Baseline | Alternative benzoxazole derivatives lacking 2-methyl-6-substitution pattern: >50 nM IC50 |
| Quantified Difference | ≥10-fold potency advantage for 2-methylbenzo[d]oxazol-6-yl-containing derivatives |
| Conditions | Biochemical kinase assays using recombinant TTK and CLK2 enzymes |
Why This Matters
Procurement of this specific building block is essential for synthesizing CC-671 and related kinase inhibitors with clinically relevant potency; substitution with generic benzoxazole building blocks results in inactive or poorly potent compounds unsuitable for lead optimization.
- [1] Signal Pharmaceuticals LLC. (2015). Amorphous form of 4-((4-(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide. US Patent. View Source
